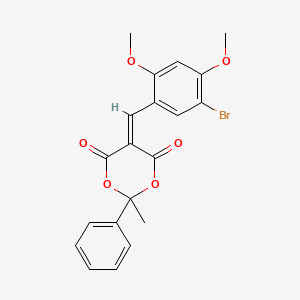![molecular formula C14H21ClN2O2S B3558222 1-(4-chlorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide](/img/structure/B3558222.png)
1-(4-chlorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide
Vue d'ensemble
Description
1-(4-chlorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. The CRF1 receptor is involved in the regulation of the body's stress response and has been implicated in the development of anxiety and depression disorders. CP-154,526 has been widely studied for its potential therapeutic applications in these disorders.
Mécanisme D'action
1-(4-chlorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide is a selective antagonist of the CRF1 receptor, which is involved in the regulation of the body's stress response. By blocking the CRF1 receptor, this compound can reduce the effects of stress on the body, including anxiety and depression-like behaviors.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the reduction of anxiety-like behavior in animal models, the blockade of stress-induced increases in corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH) levels, and the reduction of stress-induced changes in brain activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(4-chlorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide for lab experiments is its selectivity for the CRF1 receptor, which allows for more specific targeting of the stress response. However, one limitation is that this compound has a relatively short half-life, which may limit its effectiveness in some experimental settings.
Orientations Futures
For research on 1-(4-chlorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide include further studies on its potential therapeutic applications in anxiety and depression disorders, as well as investigations into its mechanism of action and potential side effects. Additionally, there is a need for the development of longer-acting CRF1 receptor antagonists that can be used in clinical settings.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide has been extensively studied for its potential therapeutic applications in anxiety and depression disorders. Preclinical studies have shown that this compound can reduce anxiety-like behavior in animal models and can block the behavioral and physiological effects of stress. In addition, this compound has been shown to have antidepressant-like effects in animal models of depression.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N-(3-pyrrolidin-1-ylpropyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2S/c15-14-6-4-13(5-7-14)12-20(18,19)16-8-3-11-17-9-1-2-10-17/h4-7,16H,1-3,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPZSYSARNHDRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNS(=O)(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]pyrazine](/img/structure/B3558141.png)

![methyl [3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]carbamate](/img/structure/B3558154.png)
![3-methyl-N-[2-methyl-4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B3558159.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B3558171.png)
![N-(3-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B3558173.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B3558189.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3558191.png)
![3-[5-(4-chlorophenyl)-2-furyl]-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B3558195.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3558198.png)
![ethyl [2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B3558205.png)
![1-(2-fluorobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3558209.png)
![N-1-naphthyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B3558213.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-thiophenecarboxamide](/img/structure/B3558215.png)